2-PHENYL-2H-TETRAZOLE-5-CARBOXYLIC ACID

Descripción general

Descripción

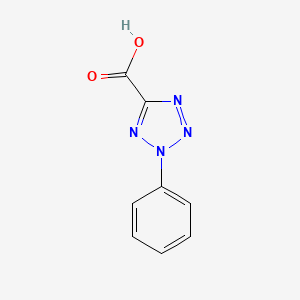

2-Phenyl-2H-tetrazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C₈H₆N₄O₂ and a molecular weight of 190.16 g/mol . It is characterized by a tetrazole ring substituted with a phenyl group and a carboxylic acid group. This compound is of significant interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2H-tetrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with ethyl cyanoacetate, followed by cyclization with sodium azide . The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of industrial production .

Análisis De Reacciones Químicas

Types of Reactions

2-Phenyl-2H-tetrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The phenyl group and tetrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring or tetrazole ring .

Aplicaciones Científicas De Investigación

Chemistry

2-Phenyl-2H-tetrazole-5-carboxylic acid serves as a crucial building block in organic synthesis. It is utilized in the development of more complex organic molecules and acts as a ligand in coordination chemistry. Its unique structural properties facilitate various chemical reactions, making it valuable for synthesizing derivatives with enhanced functionalities.

Biology

The compound exhibits significant biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound demonstrate broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : In experimental models, the compound has been effective in reducing inflammation, showcasing potential therapeutic applications in treating inflammatory diseases .

- Antioxidant Activity : Research indicates that it possesses antioxidant properties that may protect cells from oxidative stress, suggesting implications for neurodegenerative disease therapies .

Medicine

Investigations into the pharmaceutical potential of this compound are ongoing. Its derivatives are being explored as potential drug candidates for conditions such as hypertension and gastric disorders due to their urease inhibitory actions . The ability to inhibit urease can be particularly beneficial in managing infections caused by Helicobacter pylori, which is linked to gastric ulcers and cancer.

Antimicrobial Efficacy

A comprehensive study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against a range of pathogens. The results indicated that certain modifications to the phenyl ring enhanced the overall efficacy of these compounds .

Inflammation Model

In a murine model of inflammation, administration of this compound significantly reduced paw edema. This suggests its potential use as an anti-inflammatory agent .

Oxidative Stress Protection

Research highlighted the compound's protective effects on neuronal cells subjected to oxidative damage in vitro. This finding opens avenues for further exploration into its role in neuroprotection and potential applications in treating neurodegenerative diseases .

Table 1: Biological Activities of this compound Derivatives

| Compound | Activity Level | Target Organism |

|---|---|---|

| AV1 | Low | Gram-positive bacteria |

| AV5 | Moderate | Gram-negative bacteria |

| AV3 | High | Both Gram-positive and Gram-negative bacteria |

Table 2: Inhibition Potency Against Urease Enzyme

| Compound | IC50 (µM) | Comparison Standard |

|---|---|---|

| AV1 | 8.59 | Thiourea (IC50 = 4.24) |

| AV5 | 1.29 | Thiourea (IC50 = 4.24) |

| AV3 | 1.56 | Thiourea (IC50 = 4.24) |

Mecanismo De Acción

The mechanism of action of 2-phenyl-2H-tetrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects .

Comparación Con Compuestos Similares

2-Phenyl-2H-tetrazole-5-carboxylic acid can be compared with other tetrazole derivatives and carboxylic acids. Similar compounds include:

2-Phenyl-5-methyl-2H-tetrazole-4-carboxylic acid: Exhibits similar reactivity but with different substitution patterns.

Tetrazole-5-carboxylic acid: Lacks the phenyl group, resulting in different chemical and biological properties.

Tetrazole derivatives: Various tetrazole derivatives are used in medicinal chemistry as bioisosteres for carboxylic acids.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .

Actividad Biológica

2-Phenyl-2H-tetrazole-5-carboxylic acid (PTCA) is a compound belonging to the tetrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of PTCA, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Overview of Tetrazole Compounds

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They are known for their ability to mimic carboxylic acids in biological systems, enhancing lipophilicity and metabolic stability. The tetrazole ring system is associated with various biological activities, including antibacterial, antifungal, antiviral, and anticancer effects .

Antimicrobial Activity

Research indicates that PTCA exhibits significant antimicrobial properties. In vitro studies have shown that derivatives of PTCA possess antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways .

Antitumor Activity

PTCA has been investigated for its potential antitumor effects. Studies have demonstrated that certain derivatives can inhibit cancer cell proliferation in various cancer types, including breast and prostate cancers. The proposed mechanism involves the induction of apoptosis and cell cycle arrest .

Anticonvulsant Properties

Another area of interest is the anticonvulsant activity of PTCA derivatives. Some studies have suggested that these compounds may modulate neurotransmitter systems, leading to reduced seizure activity in animal models .

Anti-inflammatory Effects

PTCA has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, potentially offering therapeutic benefits for conditions such as arthritis .

Case Study 1: Antihypertensive Activity

In a recent study, ester derivatives of PTCA were synthesized and evaluated for their antihypertensive properties. These compounds demonstrated significant blood pressure-lowering effects in animal models, outperforming some existing antihypertensive drugs. The study highlighted the importance of structural modifications in enhancing biological activity .

| Compound | Blood Pressure Reduction (%) | Mechanism |

|---|---|---|

| AV2 | 30 | Angiotensin II receptor antagonism |

| AV3 | 25 | Inhibition of vasoconstriction |

| AV9 | 35 | Combination of receptor blockade and vasodilation |

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant potential of PTCA derivatives using the DPPH assay. The results indicated that several compounds exhibited superior free radical scavenging abilities compared to traditional antioxidants .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| AV1 | 85 |

| AV4 | 90 |

| AV7 | 78 |

The biological activity of PTCA can be attributed to several mechanisms:

- Molecular Interactions : The presence of the carboxylic acid group allows PTCA to form hydrogen bonds with biological macromolecules, enhancing its binding affinity to target sites.

- Metal Ion Coordination : PTCA can form coordination complexes with metal ions, which may enhance its biological efficacy through improved solubility and stability.

- Enzyme Inhibition : Many studies suggest that PTCA derivatives act as enzyme inhibitors, impacting pathways related to inflammation and tumor growth .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-phenyl-2H-tetrazole-5-carboxylic acid, and how can reaction efficiency be validated?

- Methodological Answer : The synthesis typically involves cycloaddition reactions between aryl azides and nitriles, followed by carboxylation. For validation, monitor reaction progress using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) . Confirm purity via melting point analysis and ¹H/¹³C NMR spectroscopy (integrating peak ratios to confirm stoichiometry). For reproducibility, optimize parameters like temperature (e.g., 80–100°C for cycloaddition) and solvent polarity (e.g., DMF for carboxylation) .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound across studies?

- Methodological Answer : Cross-reference spectral libraries (e.g., SDBS, PubChem) and validate assignments using 2D NMR techniques (COSY, HSQC). If inconsistencies persist, consider solvent effects (DMSO-d₆ vs. CDCl₃) or tautomeric equilibria in the tetrazole ring. Document solvent, concentration, and instrument parameters (e.g., 400 MHz vs. 600 MHz) to enable direct comparisons .

Q. What purification strategies are recommended for isolating this compound from byproducts?

- Methodological Answer : Use recrystallization in ethanol/water mixtures (due to the compound’s moderate solubility) or column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate with 1% acetic acid to suppress carboxylate ionization). Monitor fractions via UV-Vis spectroscopy (λ ~260 nm for tetrazole absorption) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Grow single crystals via slow evaporation in methanol/water. Collect diffraction data using a synchrotron source (high-resolution data for H-atom positioning). Refine structures with SHELXL , and visualize using ORTEP-3 to confirm bond angles (e.g., tetrazole ring planarity) and hydrogen-bonding networks (carboxylic acid dimerization). Compare with DFT-optimized geometries to validate computational models.

Q. What experimental and computational approaches can reconcile contradictions in the compound’s thermal stability data?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert atmosphere (N₂) to measure decomposition onset temperatures. Complement with DSC to detect phase transitions. Use density functional theory (DFT) (e.g., B3LYP/6-311++G**) to calculate bond dissociation energies, focusing on the tetrazole-carboxylic acid linkage. Cross-validate with kinetic studies (e.g., Arrhenius plots from isothermal TGA) .

Q. How does the protonation state of the carboxylic acid group influence the compound’s reactivity in catalytic applications?

- Methodological Answer : Conduct pH-dependent UV-Vis titration to determine pKa (~2–3 for carboxylic acid). Use solid-state NMR to probe protonation in heterogeneous catalysts. For computational modeling, apply molecular dynamics (MD) simulations in explicit solvent (e.g., water) to assess carboxylate vs. carboxylic acid conformations under reaction conditions.

Q. Data Analysis and Validation

Q. What criteria should be applied to assess the reliability of crystallographic data for this compound?

- Methodological Answer : Validate using R-factors (R₁ < 0.05 for high-quality data), CCDC deposition checks , and PLATON/ADDSYM for symmetry validation. Check for residual electron density peaks (>0.3 e⁻/ų) near the tetrazole ring, which may indicate disorder. Cross-reference with Cambridge Structural Database (CSD) entries for analogous tetrazole-carboxylic acids .

Q. How can researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Perform solubility screens using the shake-flask method (e.g., 24 hrs equilibration) across solvents (water, ethanol, DCM). Quantify via UV spectrophotometry (calibration curve at λ_max). Use Hansen solubility parameters to correlate results with solvent polarity (δD, δP, δH). Document temperature and agitation method to standardize protocols .

Propiedades

IUPAC Name |

2-phenyltetrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)7-9-11-12(10-7)6-4-2-1-3-5-6/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIIOEOZTVRRDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203268 | |

| Record name | 2H-Tetrazole-5-carboxylic acid, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54798-92-4 | |

| Record name | 2-Phenyl-2H-tetrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54798-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Tetrazole-5-carboxylic acid, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054798924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Tetrazole-5-carboxylic acid, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-2H-1,2,3,4-tetrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.